molecular formula C7H14O4S B2468105 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate CAS No. 872492-20-1

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Cat. No.: B2468105
CAS No.: 872492-20-1
M. Wt: 194.25
InChI Key: REISVQFGJQBRRN-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate is an organic compound with the molecular formula C7H14O4S and a molecular weight of 194.25 g/mol . It is known for its unique chemical structure, which includes an ester group, ether linkages, and a thiol group. This compound is used in various chemical and industrial applications due to its versatile reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate typically involves the esterification of 2-(2-Methoxyethoxy)ethanol with 2-sulfanylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Ether derivatives, amine derivatives.

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate involves its functional groups:

    Thiol Group: Can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.

    Ester Group: Can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological targets.

    Ether Linkages: Provide stability and solubility, facilitating the compound’s interaction with various molecular targets.

Comparison with Similar Compounds

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate can be compared with other similar compounds such as:

    2-(2-Methoxyethoxy)ethyl acetate: Lacks the thiol group, making it less reactive in certain biochemical applications.

    2-(2-Methoxyethoxy)ethyl 2-mercaptoacetate: Similar structure but with different reactivity due to the presence of a mercapto group instead of a sulfanyl group.

The uniqueness of this compound lies in its combination of ester, ether, and thiol functionalities, which provide a versatile platform for various chemical and biological applications .

Properties

IUPAC Name

2-(2-methoxyethoxy)ethyl 2-sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-9-2-3-10-4-5-11-7(8)6-12/h12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REISVQFGJQBRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872492-20-1
Record name 2-(2-methoxyethoxy)ethyl 2-sulfanylacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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